3-[(4-chlorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one
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Overview
Description
3-[(4-CHLOROPHENYL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE is a synthetic organic compound with a complex molecular structure. It belongs to the class of benzo[c]chromen-6-one derivatives, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-CHLOROPHENYL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE typically involves the condensation of 4-chlorobenzaldehyde with appropriate methoxy and methyl-substituted chromenone precursors. The reaction is usually carried out under acidic or basic conditions, with common reagents including sulfuric acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent condensation. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as recrystallization and chromatography are often employed for purification .
Chemical Reactions Analysis
Types of Reactions
3-[(4-CHLOROPHENYL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted benzo[c]chromen-6-one derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-CHLOROPHENYL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes, modulate receptor activities, and interfere with cellular signaling pathways. These interactions contribute to its observed biological effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-(4-CHLOROPHENYL)-4-(3,4-DIMETHOXY-PHENYL)-6-METHOXY-3-METHYLQUINOLINE: Shares structural similarities and exhibits comparable biological activities.
3-(4-CHLOROPHENYL)-7-METHOXY-4H-CHROMEN-4-ONE:
Uniqueness
3-[(4-CHLOROPHENYL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound for further study and development .
Properties
Molecular Formula |
C21H15ClO3 |
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Molecular Weight |
350.8 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methoxy]-4-methylbenzo[c]chromen-6-one |
InChI |
InChI=1S/C21H15ClO3/c1-13-19(24-12-14-6-8-15(22)9-7-14)11-10-17-16-4-2-3-5-18(16)21(23)25-20(13)17/h2-11H,12H2,1H3 |
InChI Key |
RQTQKLLFLLQOBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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